molecular formula C8H6Br2O B14040559 3-Bromo-4-(bromomethyl)benzaldehyde

3-Bromo-4-(bromomethyl)benzaldehyde

Cat. No.: B14040559
M. Wt: 277.94 g/mol
InChI Key: BIMZNXSGNSICMK-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)benzaldehyde is a brominated aromatic aldehyde with the molecular formula C₈H₆Br₂O. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules, polymers, and functionalized aromatic compounds. The compound features two bromine substituents: one at the 3-position and a bromomethyl group at the 4-position of the benzaldehyde ring. This dual bromination enhances its reactivity in nucleophilic substitutions and cross-coupling reactions, making it valuable for constructing complex molecular architectures .

Properties

Molecular Formula

C8H6Br2O

Molecular Weight

277.94 g/mol

IUPAC Name

3-bromo-4-(bromomethyl)benzaldehyde

InChI

InChI=1S/C8H6Br2O/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2

InChI Key

BIMZNXSGNSICMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-(bromomethyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the bromination of 4-methylbenzaldehyde. The process typically includes:

    Bromination: 4-methylbenzaldehyde is treated with bromine in the presence of a catalyst to introduce bromine atoms at the desired positions.

    Oxidation: The brominated intermediate is then oxidized to form the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(bromomethyl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Catalysts like palladium complexes and bases like potassium carbonate.

Major Products

    Substitution: Products with various functional groups replacing the bromine atoms.

    Oxidation: 3-Bromo-4-(bromomethyl)benzoic acid.

    Reduction: 3-Bromo-4-(bromomethyl)benzyl alcohol.

    Coupling: Biaryl compounds or alkynyl derivatives.

Scientific Research Applications

3-Bromo-4-(bromomethyl)benzaldehyde is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.

    Biology: In the synthesis of biologically active compounds and as a precursor in drug development.

    Medicine: For the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(bromomethyl)benzaldehyde depends on the specific reaction it undergoes. Generally, the bromine atoms and the aldehyde group are reactive sites that participate in various chemical transformations. The molecular targets and pathways involved include:

    Electrophilic Aromatic Substitution: The bromine atoms can be replaced by nucleophiles.

    Redox Reactions: The aldehyde group can undergo oxidation or reduction.

    Coupling Reactions: The compound can form new carbon-carbon bonds through palladium-catalyzed couplings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 3-Bromo-4-(bromomethyl)benzaldehyde, emphasizing differences in substituents, physical properties, and applications.

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Features Applications
This compound Not explicitly provided C₈H₆Br₂O Not reported Dual bromine substituents; high reactivity in nucleophilic substitutions Pharmaceuticals, polymer chemistry
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 99–100 Single bromomethyl group at para position; lower steric hindrance Intermediate for heterocyclic synthesis
3-(Bromomethyl)benzaldehyde 82072-23-9 C₈H₇BrO 49–51 Bromomethyl at meta position; higher volatility Ligand design, organic electronics
3-Bromo-4-hydroxybenzaldehyde 2973-78-6 C₇H₅BrO₂ Not reported Hydroxyl group instead of bromomethyl; acidic properties Antioxidant synthesis
3-Bromo-4-(trifluoromethyl)benzaldehyde 372120-55-3 C₈H₄BrF₃O Not reported Trifluoromethyl group enhances electron-withdrawing effects Agrochemical intermediates
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde 869952-70-5 C₁₁H₁₂BrNO Not reported Pyrrolidine substituent; improved solubility in polar solvents Small-molecule scaffolds for drug discovery

Structural Isomerism and Reactivity

  • Positional Isomers : 3- vs. 4-(Bromomethyl)benzaldehyde exhibit distinct reactivity due to substituent placement. The para isomer (4-position) is more sterically accessible for reactions like Williamson etherification, while the meta isomer (3-position) may favor electrophilic aromatic substitution .
  • Functional Group Variations :
    • Hydroxyl vs. Bromomethyl : 3-Bromo-4-hydroxybenzaldehyde () participates in hydrogen bonding, making it suitable for antioxidant design, whereas bromomethyl groups enable alkylation reactions .
    • Trifluoromethyl Groups : The electron-withdrawing nature of -CF₃ in 3-Bromo-4-(trifluoromethyl)benzaldehyde increases electrophilicity, enhancing its utility in fluorinated agrochemicals .

Pharmaceutical Development

  • Neuropathic Pain Agents: this compound derivatives (e.g., α-aminoamides) show efficacy in formalin tests, with EC₅₀ values <10 μM in electrophysiological assays .
  • Antiproliferative Agents: Hybrids with quinoline and triazole groups (e.g., compound 7 in ) exhibit IC₅₀ values of 1.2–3.8 μM against cancer cell lines.

Material Science

  • Polymer Functionalization : Route A () achieves high-purity aromatic aldehydes without chromatography, enabling scalable production of copolymers for optoelectronics.

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